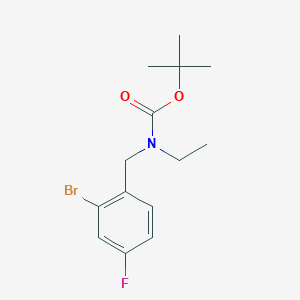tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate
CAS No.:
Cat. No.: VC13679383
Molecular Formula: C14H19BrFNO2
Molecular Weight: 332.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H19BrFNO2 |
|---|---|
| Molecular Weight | 332.21 g/mol |
| IUPAC Name | tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C14H19BrFNO2/c1-5-17(13(18)19-14(2,3)4)9-10-6-7-11(16)8-12(10)15/h6-8H,5,9H2,1-4H3 |
| Standard InChI Key | UKSISYSFPSZBNX-UHFFFAOYSA-N |
| SMILES | CCN(CC1=C(C=C(C=C1)F)Br)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(CC1=C(C=C(C=C1)F)Br)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
The molecular formula of tert-butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate is deduced as CHBrFNO, with a molecular weight of 329.23 g/mol based on analogs such as tert-butyl (2-((4-bromobenzyl)amino)ethyl)carbamate (PubChem CID: 75464866) . Key structural features include:
-
A tert-butyloxycarbonyl (Boc) group, which serves as a protective moiety for amines in organic synthesis.
-
An ethylcarbamate linkage, where the nitrogen atom is substituted with an ethyl group.
-
A 2-bromo-4-fluorobenzyl aromatic system, which introduces steric and electronic effects critical for reactivity.
The SMILES notation for this compound is CC(C)(C)OC(=O)N(CC)Cc1ccc(F)c(Br)c1, reflecting the tert-butyl group, ethyl-carbamate linkage, and substituted benzyl ring .
Synthesis and Reaction Pathways
Carbamate Formation Strategies
The synthesis of tert-butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate likely follows established carbamate-protection methodologies. A plausible route involves:
-
Benzyl Bromination/Fluorination: Introducing bromine and fluorine substituents onto a benzyl alcohol precursor via electrophilic aromatic substitution or directed ortho-metalation .
-
Carbamate Coupling: Reacting the resulting 2-bromo-4-fluorobenzyl alcohol with ethyl isocyanate in the presence of a base (e.g., triethylamine) to form the ethylcarbamate intermediate .
-
Boc Protection: Treating the intermediate with di-tert-butyl dicarbonate (BocO) under anhydrous conditions to install the tert-butyl protecting group .
Mechanistic Insights from Analogous Systems
Studies on tert-butyl carbamates reveal that reaction efficiency depends on the nucleophilicity of the amine and steric hindrance. For example, benzyl carbamates undergo faster coupling compared to bulkier analogs like tert-butyl or phenyl carbamates due to reduced steric effects . This suggests that the ethyl group in tert-butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate balances reactivity and stability, enabling selective transformations.
Physicochemical Properties
Solubility and Stability
-
Solubility: The compound is expected to exhibit high solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in dichloromethane or ethyl acetate, as seen in tert-butyl N-[2-(4-bromophenyl)ethyl]carbamate (CAS 120157-97-3) .
-
Stability: Carbamates with Boc protection are generally stable under acidic and neutral conditions but cleaved under strong acids (e.g., TFA) or prolonged exposure to bases .
Spectroscopic Data
While experimental spectra for this specific compound are unavailable, analogs provide reference points:
-
H NMR: Peaks for the tert-butyl group (δ 1.2–1.4 ppm), ethyl group (δ 1.1–1.3 ppm for CH, δ 3.2–3.4 ppm for NCH), and aromatic protons (δ 7.0–7.8 ppm) .
-
C NMR: Signals for the Boc carbonyl (δ 155–160 ppm), aromatic carbons (δ 110–135 ppm), and Br/CF coupling patterns .
Applications in Organic Synthesis
tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate serves as a versatile intermediate in pharmaceutical and agrochemical research:
-
Suzuki-Miyaura Coupling: The bromo substituent enables cross-coupling with boronic acids to introduce diverse aryl/alkyl groups .
-
Fluorine-Mediated Bioactivity: The 4-fluoro group enhances metabolic stability and membrane permeability in drug candidates .
-
Protecting Group Strategy: The Boc group can be selectively removed to regenerate free amines for further functionalization .
Future Directions
Further research should focus on:
-
Catalytic Applications: Exploring palladium or copper-mediated reactions for C–F bond functionalization.
-
Biological Screening: Evaluating antimicrobial or anticancer activity given the bromo-fluoro pharmacophore.
-
Green Chemistry: Developing solvent-free or microwave-assisted synthetic routes to improve efficiency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume